molecular formula C13H16O8 B13404009 2-Hydroxy-4-methylphenyl beta-D-glucopyranosiduronic Acid

2-Hydroxy-4-methylphenyl beta-D-glucopyranosiduronic Acid

Cat. No.: B13404009
M. Wt: 300.26 g/mol
InChI Key: PLHZIQGSGAGOQO-XPORZQOISA-N
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Description

2-Hydroxy-4-methylphenyl beta-D-glucopyranosiduronic Acid is a glucuronated metabolite of dietary phenolic compounds. It is known for its role in the metabolism of phenolic substances in the human body. The compound has a molecular formula of C13H16O8 and a molecular weight of 300.26 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-methylphenyl beta-D-glucopyranosiduronic Acid typically involves the glucuronidation of 2-Hydroxy-4-methylphenol. This process can be achieved through enzymatic or chemical methods. Enzymatic glucuronidation involves the use of UDP-glucuronosyltransferase enzymes, while chemical methods may involve the use of glucuronic acid derivatives under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound is less common and typically relies on chemical synthesis methods. The process involves the protection of hydroxyl groups, selective glucuronidation, and subsequent deprotection steps to yield the final product .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-methylphenyl beta-D-glucopyranosiduronic Acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hydroxy-4-methylphenyl beta-D-glucopyranosiduronic Acid has several scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry for the study of glucuronidation processes.

    Biology: Investigated for its role in the metabolism of phenolic compounds in biological systems.

    Medicine: Studied for its potential therapeutic effects and as a biomarker for dietary phenolic intake.

    Industry: Utilized in the development of pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-methylphenyl beta-D-glucopyranosiduronic Acid involves its role as a glucuronidated metabolite. It is formed through the conjugation of glucuronic acid with 2-Hydroxy-4-methylphenol, facilitated by UDP-glucuronosyltransferase enzymes. This process enhances the solubility and excretion of phenolic compounds in the body .

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxyphenyl beta-D-glucopyranosiduronic Acid
  • 4-Methylphenyl beta-D-glucopyranosiduronic Acid
  • 2-Hydroxy-4-methylphenyl sulfate

Uniqueness

2-Hydroxy-4-methylphenyl beta-D-glucopyranosiduronic Acid is unique due to its specific structure, which includes both a hydroxyl group and a methyl group on the phenyl ring, as well as a glucuronic acid moiety. This combination of functional groups contributes to its distinct chemical properties and biological activities .

Properties

Molecular Formula

C13H16O8

Molecular Weight

300.26 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-hydroxy-4-methylphenoxy)oxane-2-carboxylic acid

InChI

InChI=1S/C13H16O8/c1-5-2-3-7(6(14)4-5)20-13-10(17)8(15)9(16)11(21-13)12(18)19/h2-4,8-11,13-17H,1H3,(H,18,19)/t8-,9-,10+,11-,13+/m0/s1

InChI Key

PLHZIQGSGAGOQO-XPORZQOISA-N

Isomeric SMILES

CC1=CC(=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)O

Canonical SMILES

CC1=CC(=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)O

Origin of Product

United States

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